molecular formula C9H5Br2NO B14789118 4,5-Dibromo-1H-indole-3-carbaldehyde

4,5-Dibromo-1H-indole-3-carbaldehyde

Cat. No.: B14789118
M. Wt: 302.95 g/mol
InChI Key: MNUFSDLPWKVTIG-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-indole-3-carbaldehyde is a brominated indole derivative Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1H-indole-3-carbaldehyde typically involves the bromination of 1H-indole-3-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 4 and 5 positions of the indole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

Scientific Research Applications

4,5-Dibromo-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1H-indole-3-carbaldehyde is not well-documented. like other indole derivatives, it may interact with various biological targets, including enzymes and receptors. The bromine atoms and the aldehyde group can participate in binding interactions, influencing the compound’s biological activity .

Properties

Molecular Formula

C9H5Br2NO

Molecular Weight

302.95 g/mol

IUPAC Name

4,5-dibromo-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5Br2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H

InChI Key

MNUFSDLPWKVTIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2C=O)Br)Br

Origin of Product

United States

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